TRPA1 Antagonist Potency: 3-(2-Fluorophenyl)pyrrolidine vs. Reference Antagonists
3-(2-Fluorophenyl)pyrrolidine derivatives demonstrate potent antagonist activity at the human TRPA1 ion channel, a target implicated in pain and inflammatory disorders. BindingDB data (BDBM50652931) shows an IC50 of 6.90 nM for antagonism of AITC-induced calcium influx in HEK293F cells expressing recombinant human TRPA1 [1]. This potency is within an order of magnitude of the clinically investigated TRPA1 antagonist HC-030031, which exhibits an IC50 of approximately 1.5 μM in similar assays [2]. The compound also exhibits cross-species activity, with an IC50 of 8.80 nM for the rat TRPA1 ortholog [1]. This sub-10 nM potency positions the scaffold as a valuable starting point for developing novel analgesics targeting TRPA1-mediated pain pathways [3].
| Evidence Dimension | TRPA1 Antagonist IC50 (Human Recombinant) |
|---|---|
| Target Compound Data | 6.90 nM |
| Comparator Or Baseline | HC-030031 (reference TRPA1 antagonist): ~1500 nM |
| Quantified Difference | ~217-fold more potent than HC-030031 in vitro |
| Conditions | HEK293F cells expressing recombinant human TRPA1; AITC-induced Ca2+ influx; FLIPR assay |
Why This Matters
The sub-10 nM potency against human TRPA1 makes this scaffold highly relevant for pain and inflammation drug discovery programs seeking high-affinity starting points, potentially reducing the required dose and off-target effects in vivo.
- [1] BindingDB. BDBM50652931 (CHEMBL5687035) TRPA1 Antagonist Activity Data. View Source
- [2] Eid, S. R., et al. (2008). HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity. Molecular Pain, 4, 48. View Source
- [3] Chen, J., & Hackos, D. H. (2015). TRPA1 as a drug target—promise and challenges. Naunyn-Schmiedeberg's Archives of Pharmacology, 388(6), 699-707. View Source
